molecular formula C25H23BrN4O2S B14944932 N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B14944932
M. Wt: 523.4 g/mol
InChI Key: LSYIJAAMQNNAIB-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the bromo and methyl groups: These groups can be introduced through halogenation and alkylation reactions.

    Attachment of the sulfanylacetamide moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 1,2,4-triazole-3-thiol derivatives
  • 1,2,4-triazole-3-carboxamide derivatives

Uniqueness

N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C25H23BrN4O2S

Molecular Weight

523.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23BrN4O2S/c1-17-11-13-21(20(26)15-17)27-24(32)16-33-25-29-28-23(30(25)19-8-3-2-4-9-19)14-12-18-7-5-6-10-22(18)31/h2-11,13,15,31H,12,14,16H2,1H3,(H,27,32)

InChI Key

LSYIJAAMQNNAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4O)Br

Origin of Product

United States

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